molecular formula C14H12N4O2S B12537048 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole CAS No. 653588-41-1

5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole

Cat. No.: B12537048
CAS No.: 653588-41-1
M. Wt: 300.34 g/mol
InChI Key: PYOONQJWYOQSLT-UHFFFAOYSA-N
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Description

5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring substituted with a sulfonylmethyl group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole typically involves the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide. The reaction conditions can vary, but microwave activation has been shown to be effective in shortening reaction times and increasing selectivity. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid under microwave activation at 55°C for 1.5 hours yields the desired sulfonylmethyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave activation and optimized reaction conditions, such as the concentration of hydrogen peroxide and reaction temperature, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide to form sulfonyl derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Substitution: Nucleophilic reagents can be used for substitution reactions on the tetrazole ring.

Major Products Formed

Scientific Research Applications

5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug development.

    Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical structure.

    Industry: The compound can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole involves its interaction with molecular targets through its sulfonyl and tetrazole functional groups

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfonylmethyl]-2H-tetrazole
  • 5-[(4-phenylphenyl)sulfonylmethyl]-1H-tetrazole

Uniqueness

5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole is unique due to its biphenyl moiety, which can impart distinct chemical and biological properties compared to other sulfonylmethyl-tetrazole derivatives.

Properties

CAS No.

653588-41-1

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole

InChI

InChI=1S/C14H12N4O2S/c19-21(20,10-14-15-17-18-16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16,17,18)

InChI Key

PYOONQJWYOQSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CC3=NNN=N3

Origin of Product

United States

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